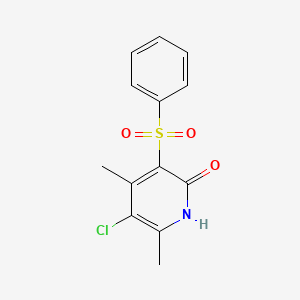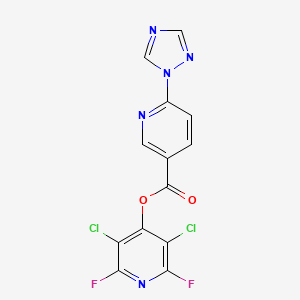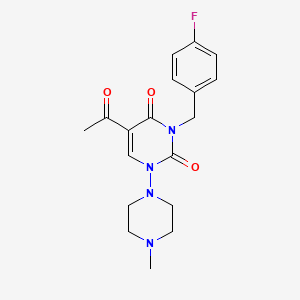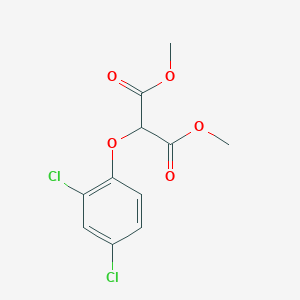
2,4-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,4-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is C₁₆H₁₅Cl₂N₃O₂S , with a molecular weight of approximately 384.3 g/mol .
Chemical Reactions Analysis
The synthesis of this compound involves the substitution of chlorine atoms by primary amines on the substrate. The resulting 2-chloro-4,6-diamino-1,3,5-triazines can be obtained in reasonable yields .
Scientific Research Applications
Antitumor Activity
A significant area of research on 2,4-dichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is its potential in antitumor activity. Compounds derived from benzenesulfonamide, including those with similar structures, have shown promising in vitro antitumor activities. For instance, compounds with a benzoxazolyl, benzothiazolyl, or dihydrobenzimidazolyl moiety have demonstrated notable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006). Additionally, benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
Tautomerism Studies
The study of tautomerism in derivatives of 2,4-dichlorobenzenesulfonamide has been an area of interest. A study focusing on a derivative with a 2,5-dimethoxyphenyl thiazole showed significant intramolecular hydrogen bonding and intermolecular interactions, providing insights into its crystal structure and chemical behavior (Beuchet et al., 1999).
Synthesis of Novel Compounds
There has been research into the synthesis of novel compounds using benzenesulfonamide derivatives. For example, studies have explored the mechanochemical synthesis of benzimidazoles and quinazolin-4(3H)-ones, demonstrating the versatility of sulfonamide derivatives in synthesizing diverse bioactive compounds (Bera et al., 2022).
Anticancer and Enzyme Inhibition Studies
Research has also focused on the synthesis of benzenesulfonamide derivatives and their potential as carbonic anhydrase inhibitors and anticancer agents. Some studies have found these compounds to exhibit cytotoxic activities and strong inhibition of human cytosolic isoforms, pointing to their potential therapeutic applications (Gul et al., 2016).
Application in Photodynamic Therapy
Derivatives of benzenesulfonamide, including those with benzimidazole groups, have been explored for their application in photodynamic therapy for cancer treatment. Their properties such as fluorescence, singlet oxygen quantum yield, and photodegradation are investigated for their potential in this therapeutic approach (Pişkin et al., 2020).
Ethylene-Like Biological Activity
In the agricultural sector, certain sulfonamide derivatives have been studied for their ethylene-like biological activity, affecting plant growth and development. This research has implications for enhancing agricultural productivity and understanding plant physiology (Oh et al., 2017).
Molecular Modeling and QSAR Studies
The application of quantitative structure-activity relationship (QSAR) and molecular modeling studies on benzenesulfonamide derivatives has been crucial in understanding their interaction with biological targets and predicting their potential as therapeutic agents, especially in cancer treatment (Tomorowicz et al., 2020).
properties
IUPAC Name |
2,4-dichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-9-6-13-16(19-8-21(13)3)15(10(9)2)20-24(22,23)14-5-4-11(17)7-12(14)18/h4-8,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYEPQPYAMZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)

![4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035650.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)


![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)but-2-en-1-one](/img/structure/B3035659.png)
![5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B3035662.png)

methanone](/img/structure/B3035667.png)
![(NZ)-N-[(4-bromophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine](/img/structure/B3035668.png)